molecular formula C9H5FN2O3 B2587224 4-Fluoro-6-nitroisoquinolin-1-ol CAS No. 1508295-22-4

4-Fluoro-6-nitroisoquinolin-1-ol

Cat. No. B2587224
Key on ui cas rn: 1508295-22-4
M. Wt: 208.148
InChI Key: OUIGMPDTRBYKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09174974B2

Procedure details

To Intermediate 3E (8.8 g, 36.0 mmol) was added phosphoryl trichloride (59.3 mL, 648 mmol). The suspension was heated at 115° C. for 1.0 h. Solvent was removed under high vacuum. The residue was diluted with EtOAc, washed with sat. sodium bicarbonate, brine and dried over sodium sulfate. After evaporation of solvent, the crude product was dissolved in a small amount of chloroform and charged to a 120 g silica gel cartridge which was eluted with 2% EtOAc in hexanes for 6 min, then a 15 min gradient from 2% to 25% EtOAc in hexanes. The desired fractions were combined and concentrated to give Intermediate 3F (8.5 g, 37.5 mmol, 104% yield) as a slightly yellow solid. 1H NMR (400 MHz, chloroform-d) δ ppm 9.01 (s, 1H) 8.46-8.56 (m, 2H) 8.34 (s, 1H); 19F NMR (376 MHz, chloroform-d) δ ppm −136.54 (s, 1F); MS (ESI) m/z: (M+H)+ 227.1.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
59.3 mL
Type
reactant
Reaction Step One
Yield
104%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([N+:12]([O-:14])=[O:13])[CH:10]=2)[C:5](=O)[NH:4][CH:3]=1.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:5]1[C:6]2[C:11](=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=2)[C:2]([F:1])=[CH:3][N:4]=1

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
FC1=CNC(C2=CC=C(C=C12)[N+](=O)[O-])=O
Name
Quantity
59.3 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under high vacuum
ADDITION
Type
ADDITION
Details
The residue was diluted with EtOAc
WASH
Type
WASH
Details
washed with sat. sodium bicarbonate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After evaporation of solvent
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in a small amount of chloroform
ADDITION
Type
ADDITION
Details
charged to a 120 g silica gel cartridge which
WASH
Type
WASH
Details
was eluted with 2% EtOAc in hexanes for 6 min
Duration
6 min
CUSTOM
Type
CUSTOM
Details
a 15 min gradient
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C2=CC(=CC=C12)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 37.5 mmol
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 104%
YIELD: CALCULATEDPERCENTYIELD 104.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.